2-(2,4-dimethylphenyl)-4-(2-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
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Description
2-(2,4-dimethylphenyl)-4-(2-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C22H19FN2O3S and its molecular weight is 410.46. The purity is usually 95%.
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Biological Activity
The compound 2-(2,4-dimethylphenyl)-4-(2-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide , with CAS number 941970-32-7 , is a member of the benzo[e][1,2,4]thiadiazine class. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.
- Molecular Formula : C22H19FN2O3S
- Molecular Weight : 410.5 g/mol
- Structure : The compound features a thiadiazine core with various substituents that may influence its biological activity.
Biological Activity Overview
Thiadiazine derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The specific compound under discussion has been studied for its interactions with various biological targets.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors involved in disease pathways. For instance:
- KATP Channel Activation : Similar compounds have been identified as activators of KATP channels, which play a crucial role in cellular metabolism and insulin secretion.
- AMPA Receptor Modulation : Some derivatives have shown potential as modulators of AMPA receptors, which are involved in fast synaptic transmission in the central nervous system.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For example:
- A study demonstrated that related thiadiazine derivatives showed selective cytotoxicity against cancer cell lines such as A549 (lung carcinoma) and HeLa (cervical carcinoma). The mechanism was suggested to involve inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis .
Antimicrobial Activity
Thiadiazine derivatives have also been explored for their antimicrobial properties. In vitro studies have shown:
- Effective inhibition against a range of bacterial strains. The structure-activity relationship indicates that the presence of fluorine and methyl groups enhances antimicrobial efficacy .
Data Table: Biological Activities of Related Compounds
Compound Name | Structural Features | Notable Biological Activity |
---|---|---|
7-Chloro-3-methyl-1,2-benzothiadiazine-1,1-dioxide | Chlorine and methyl groups on the benzothiadiazine core | Antimicrobial activity |
3-Amino-6-methyl-1,2-benzothiadiazine-1,1-dioxide | Amino group substitution | Anticancer properties |
5-Fluoro-7-methyl-1,2-benzothiadiazine-1,1-dioxide | Fluorine substitution enhancing activity | Neuroprotective effects |
Properties
IUPAC Name |
2-(2,4-dimethylphenyl)-4-[(2-fluorophenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O3S/c1-15-11-12-19(16(2)13-15)25-22(26)24(14-17-7-3-4-8-18(17)23)20-9-5-6-10-21(20)29(25,27)28/h3-13H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOHUMGMDSPYCPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=CC=C4F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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